molecular formula C11H18O2 B15442616 Propyl (cyclohex-1-en-1-yl)acetate CAS No. 65792-53-2

Propyl (cyclohex-1-en-1-yl)acetate

Cat. No.: B15442616
CAS No.: 65792-53-2
M. Wt: 182.26 g/mol
InChI Key: ZCTSGONVUARAEK-UHFFFAOYSA-N
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Description

Propyl (cyclohex-1-en-1-yl)acetate (CAS: Not assigned

Properties

CAS No.

65792-53-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

propyl 2-(cyclohexen-1-yl)acetate

InChI

InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3

InChI Key

ZCTSGONVUARAEK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1=CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Propyl (cyclohex-1-en-1-yl)acetate often differ in substituents on the cyclohexene ring or the ester chain. Below is a detailed analysis based on substituent variations and their impacts:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Cyclohexene Ester/Alkyl Chain Key Properties/Applications Reference
This compound None (base structure) Propyl ester Moderate volatility; used in fragrances
4-(Dimethylamino)cyclohex-1-en-1-yl derivatives Dimethylamino group Varied alkyl chains Enhanced solubility in polar solvents; potential CNS drug candidates
4-(Methylamino)cyclohex-1-en-1-yl analogs Methylamino group Ethyl/Propyl Increased hydrogen bonding; antimicrobial activity
1-Cyclobutyl-1,2,3,6-tetrahydropyridin-4-yl derivatives Cyclobutyl and pyridine ring Propan-2-yl Higher rigidity; explored in kinase inhibitors
Oxetan-3-yl-substituted analogs Oxetane ring Propyl Improved metabolic stability; used in prodrug design

Key Findings :

Electronic Effects: The absence of electron-donating groups (e.g., amino or methoxy) in this compound results in lower polarity compared to analogs like 4-(dimethylamino)cyclohex-1-en-1-yl derivatives. This reduces its solubility in aqueous media but enhances compatibility with hydrophobic matrices . Amino-substituted analogs exhibit stronger intermolecular interactions (e.g., hydrogen bonding), making them more suitable for pharmaceutical formulations requiring controlled release .

Steric and Conformational Effects :

  • The propyl ester chain in this compound provides moderate steric bulk, which balances volatility and stability. In contrast, cyclobutyl or oxetane-containing analogs (e.g., 1-cyclobutyl derivatives) exhibit higher conformational rigidity, favoring binding to enzyme active sites in drug discovery .

Biological Activity: this compound lacks significant bioactivity compared to amino-substituted analogs. For example, 4-(methylamino)cyclohex-1-en-1-yl derivatives demonstrate antimicrobial properties due to their ability to disrupt bacterial membranes .

Synthetic Flexibility :

  • The simplicity of this compound’s structure allows straightforward scale-up in industrial settings. Conversely, analogs with complex substituents (e.g., tetrahydropyridin-4-yl groups) require multi-step syntheses, limiting their commercial viability .

Q & A

Q. What are the established synthetic routes for Propyl (cyclohex-1-en-1-yl)acetate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves esterification of cyclohex-1-en-1-ylacetic acid with n-propanol under acid catalysis (e.g., sulfuric acid). Key steps include:
  • Reagent Purity : Use anhydrous conditions to minimize hydrolysis .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Purification : Employ fractional distillation (boiling point ~101–105°C) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation .
  • Yield Optimization :
FactorOptimal ConditionImpact
Molar Ratio (Acid:Alcohol)1:1.2Reduces unreacted starting material
Catalyst Loading1–2% H₂SO₄Avoids excessive decomposition
Reaction Time4–6 hrsMaximizes conversion without degradation

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR :
  • Cyclohexene protons: δ 5.6–5.8 ppm (multiplet, vinyl H) .
  • Ester carbonyl: δ 2.3–2.5 ppm (singlet, CH₃COO) .
  • Propyl chain: δ 0.9–1.7 ppm (triplet for CH₃, multiplet for CH₂) .
  • IR :
  • Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1240–1160 cm⁻¹ (C-O ester) .
  • Validation : Compare with reference spectra from NIST Chemistry WebBook or synthetic standards .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* basis set) for Diels-Alder reactions, focusing on:
  • Electron density maps to identify nucleophilic/electrophilic sites .
  • Activation energy barriers to predict regioselectivity .
  • Solvent Effects : Incorporate COSMO-RS solvation models to simulate polar aprotic solvents (e.g., THF), which stabilize dipolar intermediates .

Q. How can contradictory vapor-liquid equilibrium (VLE) data for this compound mixtures be resolved?

  • Methodological Answer :
  • Data Reconciliation :

Cross-validate experimental setups (e.g., static vs. dynamic VLE methods) .

Use NIST Standard Reference Data for calibration .

  • Case Study :
SystemReported Boiling Point DiscrepancyResolution Strategy
Propyl acetate + water93–97°C (at 101.3 kPa)Replicate isobaric measurements with gas chromatography .
  • Statistical Analysis : Apply the Wilson or NRTL model to fit activity coefficients and identify outliers .

Q. What strategies mitigate decomposition of this compound under high-temperature catalysis?

  • Methodological Answer :
  • Stabilizers : Add 0.1–0.5% antioxidants (e.g., BHT) to suppress radical-mediated degradation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) over Brønsted acids to reduce ester hydrolysis .
  • Kinetic Monitoring : Use in-situ FT-IR to track carbonyl stability at 150–200°C .

Contradiction Analysis

Q. Why do toxicity profiles for this compound vary across studies?

  • Methodological Answer :
  • Data Gaps : Some studies omit cyclohexene-specific metabolites (e.g., epoxide derivatives) that may enhance toxicity .
  • Experimental Design :
Study TypeFindingsLimitations
Acute Exposure (OECD 423)LD₅₀ > 2000 mg/kg (low toxicity)Does not assess chronic effects .
In Vitro Mutagenicity (Ames Test)NegativeLimited to bacterial models .
  • Recommendation : Conduct mammalian cell assays (e.g., micronucleus test) to resolve discrepancies .

Methodological Tables

Q. Table 1: Key Physical Properties

PropertyValueSource
Boiling Point101–105°C
Density (20°C)0.885–0.890 g/cm³
LogP (Octanol-Water)3.93

Q. Table 2: HPLC Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetection
C18 (Newcrom R1)70:30 Acetonitrile/Water1.0 mL/minUV 210 nm

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